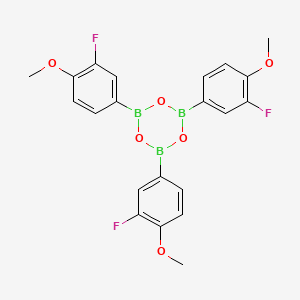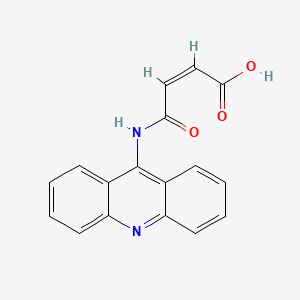
3-Fluoro-4-methoxyphenyl boronic acid anhydride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-4-methoxyphenyl boronic acid anhydride is a chemical compound that contains varying amounts of anhydride . It is used as a reactant for the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors .
Molecular Structure Analysis
The molecular formula of 3-Fluoro-4-methoxyphenyl boronic acid anhydride is FC6H3(OCH3)B(OH)2 . It has a molecular weight of 169.95 .Chemical Reactions Analysis
3-Fluoro-4-methoxyphenyl boronic acid anhydride is used in various chemical reactions. It is used in the preparation of hydroxyphenylnaphthols as 17ß-hydroxysteroid dehydrogenase Type 2 inhibitors . It is also used in regioselective Suzuki coupling, ruthenium-catalyzed arylation reactions, and the synthesis of amino-trimethoxyphenyl-aryl thiazoles as microtubule inhibitors and potential antitumors .Physical And Chemical Properties Analysis
3-Fluoro-4-methoxyphenyl boronic acid anhydride is a powder with a melting point of 206-211 °C . Its solubility in methanol is also mentioned .Applications De Recherche Scientifique
Preparation of Hydroxyphenylnaphthols
This compound is used as a reactant in the preparation of hydroxyphenylnaphthols . These hydroxyphenylnaphthols are known to be inhibitors of 17ß-hydroxysteroid dehydrogenase Type 2 , an enzyme that plays a crucial role in the biological activities of estrogens and androgens.
Regioselective Suzuki Coupling
The compound is also used in regioselective Suzuki coupling . The Suzuki coupling is a type of palladium-catalyzed cross coupling reaction, which is used to form carbon-carbon bonds.
Ruthenium-Catalyzed Arylation Reactions
3-Fluoro-4-methoxyphenyl boronic acid anhydride is used in Ruthenium-catalyzed arylation reactions . These reactions are important for the formation of carbon-carbon bonds in organic synthesis.
Synthesis of Amino-Trimethoxyphenyl-Aryl Thiazoles
This compound is used in the synthesis of amino-trimethoxyphenyl-aryl thiazoles . These thiazoles act as microtubule inhibitors and have potential as antitumor agents .
Rhodium Catalyzed Cyanation
The compound is used in Rhodium catalyzed cyanation . This reaction is used to introduce a cyanide group into a molecule, which can be useful in various chemical syntheses.
Petasis Reaction
Lastly, 3-Fluoro-4-methoxyphenyl boronic acid anhydride is used in the Petasis reaction . This reaction is a multi-component reaction used to form carbon-carbon and carbon-nitrogen bonds in a single step .
Safety and Hazards
This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It can also cause specific target organ toxicity (single exposure), with the respiratory system being the target organ .
Mécanisme D'action
Target of Action
3-Fluoro-4-methoxyphenyl boronic acid anhydride is a versatile reagent used in organic synthesis . Its primary targets are organic compounds that can undergo coupling reactions, such as Suzuki-Miyaura coupling .
Mode of Action
The compound interacts with its targets through a process known as transmetalation, a key step in Suzuki-Miyaura coupling . In this reaction, the boronic acid moiety of the compound exchanges its organic group with a metalloid or metal species, facilitating the formation of new carbon-carbon bonds .
Biochemical Pathways
The Suzuki-Miyaura coupling is a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction . This reaction is part of a larger class of reactions known as cross-coupling reactions, which are fundamental in creating complex organic compounds from simpler precursors .
Pharmacokinetics
They are typically well-absorbed and can be distributed throughout the body, depending on their chemical structure .
Result of Action
The primary result of the action of 3-Fluoro-4-methoxyphenyl boronic acid anhydride is the formation of new organic compounds through the Suzuki-Miyaura coupling . This can lead to the synthesis of various complex organic compounds, including potential antitumor agents .
Action Environment
The efficacy and stability of 3-Fluoro-4-methoxyphenyl boronic acid anhydride can be influenced by various environmental factors. For instance, the compound is typically stored at room temperature for stability . Furthermore, the Suzuki-Miyaura coupling reaction is often performed in the presence of a base and a palladium catalyst, under aqueous conditions .
Propriétés
IUPAC Name |
2,4,6-tris(3-fluoro-4-methoxyphenyl)-1,3,5,2,4,6-trioxatriborinane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18B3F3O6/c1-28-19-7-4-13(10-16(19)25)22-31-23(14-5-8-20(29-2)17(26)11-14)33-24(32-22)15-6-9-21(30-3)18(27)12-15/h4-12H,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KADHZAONANTYJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OB(OB(O1)C2=CC(=C(C=C2)OC)F)C3=CC(=C(C=C3)OC)F)C4=CC(=C(C=C4)OC)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18B3F3O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1R,5S)-9-methyl-9-azabicyclo[3.3.1]nonan-3-yl]-1-(trideuteriomethyl)indazole-3-carboxamide](/img/structure/B1146648.png)


![3-Methyl-2-([1-[3-(trimethylammonio)propyl]-4(1H)-pyridinylidene]methyl)-1,3-benzoxazol-3-ium diiodide](/img/structure/B1146665.png)
![2-(7-Ethoxy-8-oxabicyclo[3.2.1]octan-2-ylidene)malononitrile](/img/structure/B1146667.png)
